1,3-Dibromo-5-(trifluoromethyl)benzene
Description
Contextualizing Halogenated Arenes with Trifluoromethyl Moieties in Organic Synthesis
Halogenated aromatic compounds (arenes) that also contain trifluoromethyl groups are a cornerstone of modern organic synthesis, particularly within medicinal and agricultural chemistry. nih.govacs.org The trifluoromethyl group is a privileged moiety in drug design due to its unique physicochemical properties, which can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. acs.orgnih.gov
The presence of halogen atoms, such as bromine, on the aromatic ring provides reactive handles for a wide array of chemical transformations. nbinno.com These sites are particularly amenable to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This dual functionality—the beneficial properties of the CF₃ group and the synthetic versatility of the halogens—makes this class of compounds highly sought after as building blocks for constructing complex molecular architectures. nih.govnbinno.com Their strategic use allows chemists to introduce the trifluoromethyl group into a target molecule while leveraging the halogen substituents to build out other parts of the structure.
Academic Significance and Research Focus on 1,3-Dibromo-5-(trifluoromethyl)benzene as a Synthetic Synthon
This compound is of significant academic and industrial interest primarily as a synthetic synthon, or building block. Its structure is strategically designed for sequential and regioselective reactions. Researchers utilize this compound as a key intermediate for synthesizing a range of target molecules. chemimpex.comnbinno.com
Key research applications include:
Pharmaceutical Development : It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common feature in many modern drugs, and this compound provides a reliable way to incorporate it into a larger molecular framework. chemimpex.comacs.org
Agrochemicals : The compound is used to develop new pesticides and herbicides. chemimpex.com The CF₃ group often imparts enhanced efficacy and stability to agrochemical agents. acs.org
Material Science : In material science, it is explored for creating advanced materials like specialized polymers and liquid crystals. chemimpex.comnbinno.com The unique electronic properties of the substituted benzene (B151609) ring can be harnessed to develop materials with specific optical or physical properties.
The two bromine atoms are chemically distinct from the trifluoromethyl group, allowing for orthogonal chemical strategies. For instance, one bromine atom can be selectively reacted through a cross-coupling reaction, leaving the second bromine available for a subsequent, different transformation. This stepwise functionalization is crucial for the efficient and controlled synthesis of complex, multi-substituted aromatic compounds.
Rationalizing the Reactivity Profile Based on Substituent Effects
The reactivity of the aromatic ring in this compound is governed by the electronic effects of its substituents. Both bromine and the trifluoromethyl group influence the molecule's behavior in electrophilic aromatic substitution (EAS) reactions.
Trifluoromethyl Group (-CF₃) : This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). This effect significantly deactivates the benzene ring, making it much less reactive towards electrophiles than benzene itself. msu.edu The -CF₃ group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (positions 2, 4, and 6). In this molecule, positions 2, 4, and 6 are available for substitution.
Bromine Atoms (-Br) : Halogens like bromine are also deactivating due to their inductive electron-withdrawing effect. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance, which is an activating effect. Because the inductive effect is stronger than the resonance effect for halogens, they are net deactivators. msu.edulibretexts.org Despite being deactivators, they are ortho- and para-directors.
In this compound, the directing effects of the substituents are additive. The two bromine atoms direct incoming electrophiles to their ortho and para positions. The trifluoromethyl group directs to its meta positions. The position C2 is ortho to the C1-bromine, para to the C3-bromine, and meta to the CF₃ group. Similarly, positions C4 and C6 are influenced by all three groups. The strong deactivating nature of all three substituents makes electrophilic aromatic substitution on this ring challenging, requiring harsh reaction conditions. libretexts.org However, the bromine atoms serve as excellent leaving groups for nucleophilic aromatic substitution and as coupling partners in transition-metal-catalyzed reactions, which are the more common and synthetically useful transformations for this compound.
Table 2: Summary of Substituent Effects on the Benzene Ring
| Substituent | Effect on Reactivity | Directing Influence | Primary Mechanism |
| -Br (Bromine) | Deactivating libretexts.org | Ortho, Para libretexts.org | Inductive withdrawal > Resonance donation |
| -CF₃ (Trifluoromethyl) | Strongly Deactivating | Meta | Strong inductive withdrawal |
Properties
IUPAC Name |
1,3-dibromo-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNXSUANJLHGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366279 | |
| Record name | 1,3-dibromo-5-(trifluoromethyl)benzene | |
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Molecular Weight |
303.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-84-3 | |
| Record name | 1,3-Dibromo-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-84-3 | |
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| Record name | 1,3-dibromo-5-(trifluoromethyl)benzene | |
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| Record name | 1,3-Dibromo-5-(trifluoromethyl)benzene | |
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Advanced Synthetic Methodologies for 1,3 Dibromo 5 Trifluoromethyl Benzene
Electrophilic Bromination Strategies for Trifluoromethyl-Substituted Benzene (B151609) Precursors
The most direct route to 1,3-Dibromo-5-(trifluoromethyl)benzene involves the sequential electrophilic bromination of (trifluoromethyl)benzene. The success of this strategy hinges on the powerful directing effects of the trifluoromethyl group. The -CF3 group is strongly electron-withdrawing and acts as a deactivating meta-director in electrophilic aromatic substitution reactions. brainly.comchegg.com This electronic property is fundamental to controlling the position of incoming bromine substituents.
Regioselective Monobromination Pathways
The initial step in this synthetic sequence is the monobromination of (trifluoromethyl)benzene. Due to the meta-directing nature of the -CF3 group, this reaction selectively yields 1-bromo-3-(trifluoromethyl)benzene. Classic conditions for this transformation involve reacting (trifluoromethyl)benzene with molecular bromine (Br2) in the presence of a Lewis acid catalyst, such as iron powder or iron(III) bromide (FeBr3). google.com An early method described this liquid-phase reaction occurring at 60°C with an iron catalyst, noting that the bromine exclusively substitutes at the meta position. google.com This high regioselectivity simplifies the purification process and ensures the correct scaffold is formed for the subsequent dibromination step.
Controlled Dibromination Approaches and Isomer Distribution
Following the synthesis of 1-bromo-3-(trifluoromethyl)benzene, a second bromination is required to yield the target this compound. The regiochemical outcome of this step is governed by the combined directing effects of the existing substituents. The trifluoromethyl group continues to direct the incoming electrophile to its other vacant meta-position (C5). Concurrently, the bromine atom, while deactivating, is an ortho-, para-director. In this specific substrate, the para-position relative to the bromine atom is the same as the meta-position relative to the trifluoromethyl group (C5), reinforcing the directing effect towards the desired position.
Consequently, the bromination of 1-bromo-3-(trifluoromethyl)benzene strongly favors the formation of the 1,3,5-substituted product. However, minor isomeric impurities can arise depending on the reaction conditions. For instance, high-temperature, vapor-phase bromination has been shown to produce both monobromo and dibromo derivatives, though the specific isomer distribution was not fully detailed. google.com In analogous brominations of deactivated aromatic systems, the formation of bis-brominated byproducts is a known challenge that must be managed through careful control of stoichiometry and reaction parameters. google.com
Utilization of N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBH) as Brominating Agents
While molecular bromine is effective, modern synthetic methods often employ alternative brominating agents like N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBH or DBDMH) to improve handling, safety, and selectivity. organic-chemistry.orgokayama-u.ac.jp These reagents are stable, crystalline solids that serve as sources of electrophilic bromine, particularly under acidic conditions.
The bromination of highly deactivated aromatic rings, such as those bearing a trifluoromethyl group, can be effectively achieved using NBS or DBH in the presence of a strong acid like concentrated sulfuric acid (H2SO4). acs.orgorganic-chemistry.orgnih.govsemanticscholar.orgacs.org The strong acid protonates the brominating agent, generating a more potent electrophilic bromine species capable of reacting with the electron-poor aromatic ring. For example, a patented process describes the bromination of 1-nitro-3-(trifluoromethyl)benzene using DBH in a mixture of dichloromethane (B109758) and concentrated sulfuric acid at 35°C to produce 1-bromo-3-nitro-5-(trifluoromethyl)benzene in high yield. chemicalbook.comgoogle.com This demonstrates the efficacy of DBH for regioselectively brominating a precursor that is even more deactivated than (trifluoromethyl)benzene itself. The use of these reagents under controlled acidic conditions provides a robust and often high-yielding pathway to the desired brominated products.
| Brominating Agent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄, 60°C | Solid reagent, good for monobromination of highly deactivated systems, simple workup. | acs.orgorganic-chemistry.orgnih.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | H₂SO₄/CH₂Cl₂, 35°C | High bromine content by weight, stable solid, effective for deactivated substrates. | chemicalbook.comgoogle.com |
Functional Group Interconversion and Derivatization Routes to this compound
An alternative synthetic philosophy involves constructing the target molecule by first establishing the dibromo substitution pattern on the benzene ring and subsequently introducing the trifluoromethyl group. This approach, centered on functional group interconversion, can be advantageous if the precursors are readily available or if direct bromination proves inefficient.
Introduction of Trifluoromethyl Group onto Dibrominated Benzene Scaffolds
This strategy employs 1,3-dibromobenzene (B47543) as the starting material, onto which a trifluoromethyl group is installed. The direct trifluoromethylation of aryl halides has become a significant area of research in organofluorine chemistry. illinois.edu Modern methods often utilize transition metal catalysis, typically involving copper or palladium, to mediate the coupling of an aryl halide with a trifluoromethyl source. Reagents such as trifluoromethyltrimethylsilane (TMSCF3), in combination with a copper(I) salt, can effectively trifluoromethylate aryl iodides and, in some cases, aryl bromides. organic-chemistry.org This pathway allows for the late-stage introduction of the crucial -CF3 moiety, leveraging the commercial availability of 1,3-dibromobenzene.
Precursor Design and Strategic Functionalization
More elaborate synthetic routes can be designed by starting with precursors that facilitate the desired substitutions through a sequence of functional group transformations. A prominent example of this strategy involves the use of aniline (B41778) derivatives. For instance, the synthesis could commence with 3,5-dibromoaniline (B181674). nih.govtcichemicals.com The amino group in this precursor can be converted into a trifluoromethyl group via a modified Sandmeyer reaction.
The Sandmeyer trifluoromethylation allows for the transformation of an aromatic amino group into a trifluoromethyl group by first converting the amine to a diazonium salt, which is then treated with a copper-CF3 reagent. organic-chemistry.orgnih.govorganic-chemistry.org This multi-step sequence involves:
Diazotization: Reacting 3,5-dibromoaniline with a nitrite (B80452) source (e.g., sodium nitrite or isoamyl nitrite) under acidic conditions to form the corresponding diazonium salt.
Trifluoromethylation: Introducing a copper catalyst and a trifluoromethyl source to the diazonium salt, which facilitates the displacement of the diazo group and installation of the -CF3 group.
This strategic approach highlights the power of functional group interconversion in achieving substitution patterns that may be challenging to access through direct electrophilic substitution.
| Strategy | Precursor | Key Transformation | Description |
|---|---|---|---|
| Electrophilic Bromination | (Trifluoromethyl)benzene | Sequential electrophilic aromatic substitution | A direct two-step bromination guided by the meta-directing -CF₃ group. |
| Functional Group Interconversion | 3,5-Dibromoaniline | Diazotization followed by Sandmeyer trifluoromethylation | Builds the molecule by converting an existing amino functional group on a dibrominated scaffold into the target -CF₃ group. |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The growing emphasis on environmental stewardship in the chemical industry has spurred research into greener and more sustainable methods for synthesizing valuable compounds like this compound. Traditional bromination methods often rely on hazardous reagents and solvents, generating significant waste. In contrast, green chemistry approaches aim to minimize environmental impact by utilizing safer reagents, reducing energy consumption, and improving atom economy. While specific green synthetic routes exclusively for this compound are not extensively documented, several innovative strategies applicable to deactivated aromatic compounds offer promising sustainable alternatives.
Another key green chemistry principle is the development of catalytic reactions to reduce waste. Photocatalysis has emerged as a powerful tool for activating stable molecules under mild conditions. mdpi.comrsc.orgresearchgate.net Visible-light-induced photocatalysis, for instance, can be employed for the selective bromination of aromatic hydrocarbons. rsc.org This technique often uses a photocatalyst, a benign light source, and a bromide source like aqueous hydrogen bromide, with oxygen from the air serving as the oxidant. rsc.org Such systems avoid the use of toxic and hazardous elemental bromine and can lead to high selectivity, minimizing the formation of polybrominated byproducts and simplifying purification. rsc.org The application of heterogeneous photocatalysts, such as microporous organic polymers, further enhances the sustainability of the process by allowing for easy recovery and reuse of the catalyst. amazonaws.com
Solvent selection is another critical aspect of green synthesis. The ideal green solvent is non-toxic, readily available, and recyclable. Research into solvent-free reaction conditions represents a significant step towards sustainable chemistry. researchgate.net For the bromination of aromatic compounds, solvent-free methods have been developed where molecular bromine is generated in situ from less hazardous solid precursors. researchgate.net This approach not only eliminates the need for potentially harmful organic solvents but can also simplify the purification process. researchgate.net Furthermore, the use of alternative solvents like ionic liquids is being explored for halogenation reactions. researchgate.net Ionic liquids can offer unique reactivity and selectivity while being non-volatile, which reduces air pollution. researchgate.net
The following table summarizes potential green and sustainable approaches that could be adapted for the synthesis of this compound, based on research conducted on analogous deactivated aromatic compounds.
| Green Chemistry Approach | Reagents/Catalyst | Solvent | Reaction Conditions | Advantages |
| NBS in Strong Acid | N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid | Sulfuric Acid | Mild temperatures (e.g., 60°C) | Avoids elemental bromine, simple workup, effective for deactivated rings. organic-chemistry.orgacs.org |
| Visible-Light Photocatalysis | Photocatalyst (e.g., 9-mesityl-10-methylacridinium (B1239669) ion), HBr, O2 | Acetonitrile (B52724)/Water | Visible light irradiation, room temperature | Uses a benign oxidant (O2), high selectivity, avoids toxic reagents. rsc.org |
| Heterogeneous Photocatalysis | Microporous Organic Polymers (MOPs), HBr, O2 | Not specified | Visible light irradiation | Recyclable catalyst, sustainable process. amazonaws.com |
| Solvent-Free Bromination | NaBr, KNO3, Gaseous HCl (for in situ Br2 generation) | Solvent-free | Room temperature | Eliminates organic solvents, mild oxidizing agent, simple purification. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 1,3 Dibromo 5 Trifluoromethyl Benzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the functionalization of aromatic compounds. In the case of 1,3-dibromo-5-(trifluoromethyl)benzene, the electronic properties of the substituents play a determining role in the feasibility and outcome of these reactions.
Directed Nucleophilic Attack at Brominated Positions
The SNAr mechanism typically involves the attack of a nucleophile on an aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial for the reaction to proceed. For a substitution to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer complex through resonance or inductive effects. libretexts.orgresearchgate.net
In this compound, the bromine atoms are the leaving groups. Nucleophilic attack is directed at the carbon atoms to which the bromine atoms are attached. The reaction proceeds through an addition-elimination mechanism where the nucleophile first adds to the ring, forming the intermediate complex, and subsequently, a bromide ion is eliminated to restore the aromaticity of the ring. libretexts.org
Influence of the Trifluoromethyl Group on Aromatic Ring Activation
The trifluoromethyl (CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly activates the benzene (B151609) ring towards nucleophilic attack. researchgate.netacs.org The CF3 group helps to stabilize the anionic Meisenheimer intermediate by withdrawing electron density from the ring, thereby lowering the activation energy of the reaction. researchgate.net
The presence of the CF3 group makes the aromatic ring of this compound more electrophilic, facilitating the initial attack by a nucleophile. nih.gov This activation is essential for SNAr reactions to occur, as benzene rings without such activating groups are generally unreactive towards nucleophiles. libretexts.orgmsu.edu The electron-withdrawing nature of the trifluoromethyl group is a key factor in enabling the substitution of the bromo groups in this compound.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are particularly useful for the functionalization of aryl halides like this compound.
Suzuki-Miyaura Coupling with Arylboronic Acids and Esters
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net
For this compound, the two bromine atoms provide two sites for Suzuki-Miyaura coupling, allowing for the synthesis of various bi- and terphenyl derivatives. researchgate.net The reaction's outcome can be controlled to achieve either selective replacement of one bromine atom or the replacement of both.
Controlling the selectivity between monocoupling and dicoupling is a significant aspect of the Suzuki-Miyaura reaction with dihalogenated substrates. researchgate.net By carefully choosing the reaction conditions, such as the stoichiometry of the reagents, the catalyst system, and the reaction time, it is possible to favor the formation of either the mono- or diarylated product. researchgate.netbeilstein-journals.org
For instance, using a stoichiometric amount of the arylboronic acid can promote the formation of the monocoupled product. researchgate.netlookchem.com Conversely, using an excess of the boronic acid and a longer reaction time will generally lead to the dicoupled product. nih.gov The steric and electronic properties of the arylboronic acid and the substituents on the benzene ring can also influence the selectivity of the reaction. researchgate.netresearchgate.net
| Product Type | Strategy | Key Reaction Parameters | Expected Outcome |
|---|---|---|---|
| Monocoupling | Stoichiometric control | 1.0 equivalent of arylboronic acid | Preferential formation of the mono-substituted product |
| Dicoupling | Reagent excess | >2.0 equivalents of arylboronic acid | Formation of the di-substituted product |
| Monocoupling | Kinetic control | Shorter reaction times | Isolation of the initial monocoupled product |
| Dicoupling | Thermodynamic control | Longer reaction times and/or higher temperatures | Conversion of the monocoupled intermediate to the dicoupled product |
The choice of the palladium catalyst and the associated ligands is crucial for the success of the Suzuki-Miyaura coupling of aryl bromides. researchgate.netresearchgate.net The ligand plays a critical role in the catalytic cycle, influencing the rate of oxidative addition, transmetalation, and reductive elimination. reddit.com
For the coupling of this compound, various palladium sources such as Pd(PPh3)4 and PdCl2(dppf) have been employed. nih.govresearchgate.net The selection of the ligand is often guided by the need to balance reactivity and stability. Electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, are often effective for the coupling of aryl bromides as they can promote the oxidative addition step and stabilize the active palladium(0) species. researchgate.netreddit.com Optimization of the catalyst system, including the palladium precursor, ligand, base, and solvent, is often necessary to achieve high yields and selectivity. acs.orgresearchgate.net
| Palladium Source | Ligand | Typical Base | Common Solvents |
|---|---|---|---|
| Pd(PPh3)4 | Triphenylphosphine (integral part of the complex) | K2CO3, Na2CO3, K3PO4 | Dioxane/Water, Toluene, DMF |
| Pd(OAc)2 | SPhos, XPhos (Buchwald ligands) | K3PO4, Cs2CO3 | Toluene, Dioxane |
| PdCl2(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | K2CO3, Na2CO3 | DME, Dioxane |
| Pd2(dba)3 | Tri-tert-butylphosphine | K3PO4, CsF | Toluene, THF |
Heck Coupling Reactions with Olefins
The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling aryl halides with alkenes (olefins) in the presence of a palladium catalyst and a base. mdpi.com For this compound, this reaction offers a pathway to synthesize substituted styrenes and other vinylated compounds. The presence of the electron-withdrawing trifluoromethyl group generally enhances the reactivity of the aryl bromide toward the initial oxidative addition step in the catalytic cycle.
The reaction can proceed at one or both bromine positions, allowing for mono- or di-vinylation, depending on the stoichiometry of the reagents and reaction conditions. Key steps in the mechanism include the oxidative addition of the aryl bromide to a Pd(0) catalyst, coordination of the olefin, migratory insertion of the olefin into the palladium-carbon bond, and finally, a β-hydride elimination to release the product and regenerate the catalyst. mdpi.com
Research on similar substrates shows that the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), often supported by phosphine ligands. rsc.org The base, typically a weak inorganic base like sodium acetate (NaOAc) or a tertiary amine, is required to neutralize the hydrogen halide produced during the reaction. rsc.org
| Parameter | Common Reagents/Conditions | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Olefin | Styrene, acrylates, etc. | Nucleophilic partner |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd/C | Facilitates C-C bond formation |
| Ligand | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine (P(o-tol)₃) | Stabilizes the palladium catalyst |
| Base | NaOAc, K₂CO₃, Et₃N | Neutralizes HX byproduct |
| Solvent | DMF, NMP, Acetonitrile (B52724) | Solubilizes reactants |
| Temperature | 80-140 °C | Provides activation energy |
Sonogashira Coupling Reactions with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orglibretexts.org For this compound, this reaction provides a direct route to arylalkyne derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.org
The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) species is followed by transmetalation from the copper acetylide. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. wikipedia.org The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide species, which is the active nucleophile in the transmetalation step. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. jk-sci.com
| Component | Example Reagents | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophile |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophile precursor |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |
| Copper(I) Co-catalyst | CuI, CuBr | Activates the alkyne |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Deprotonates alkyne, neutralizes HX |
| Solvent | THF, DMF, Toluene | Reaction medium |
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org For this compound, this reaction allows for the introduction of primary or secondary amines to form arylamine derivatives.
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. libretexts.org The resulting palladium(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. libretexts.org The efficiency of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the reductive elimination step. nih.gov
| Component | Commonly Used Examples | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Amine | Aniline (B41778), Morpholine, Benzylamine | Nucleophilic partner |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |
| Ligand | XPhos, RuPhos, BINAP | Accelerates reductive elimination |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
Negishi and Stille Coupling Reactions
The Negishi and Stille reactions are versatile palladium-catalyzed cross-coupling methods for creating carbon-carbon bonds, each utilizing a different type of organometallic reagent.
Negishi Coupling involves the reaction of an organohalide with an organozinc compound. wikipedia.org This reaction is known for its high reactivity and broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically prepared in situ or from corresponding organolithium or Grignard reagents. The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. organic-chemistry.org
Stille Coupling utilizes organostannane (organotin) reagents. libretexts.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups, making them suitable for complex molecule synthesis. uwindsor.ca However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction products. libretexts.org The reaction is compatible with a wide array of aryl halides and triflates. harvard.edu
| Feature | Negishi Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) |
| Catalyst | Palladium or Nickel complexes | Palladium complexes (e.g., Pd(PPh₃)₄) |
| Advantages | High reactivity, broad scope (sp, sp², sp³). wikipedia.org | High functional group tolerance, stable reagents. uwindsor.ca |
| Disadvantages | Reagents can be sensitive to air and moisture. wikipedia.org | Toxicity of tin reagents, difficult purification. libretexts.org |
| Substrate | This compound |
Grignard Reagent Formation and Organometallic Transformations
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comlibretexts.org This reaction transforms the electrophilic carbon of the halide into a highly nucleophilic carbon in the organomagnesium compound. For this compound, the formation of a Grignard reagent creates a powerful synthetic intermediate.
The process requires strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water. libretexts.orgmnstate.edu The magnesium metal surface is often activated, for example with a small crystal of iodine, to initiate the reaction. mnstate.edu The reaction of this compound with magnesium can potentially lead to either a mono-Grignard or a di-Grignard reagent. The formation of 1,3-di-Grignard reagents can be challenging and may require specific procedures to avoid side reactions. researchgate.net
Once formed, the Grignard reagent, such as 3-bromo-5-(trifluoromethyl)phenylmagnesium bromide, is a potent nucleophile and a strong base. It can participate in a wide range of organometallic transformations, most notably reacting with electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds and produce alcohols after an aqueous workup. mnstate.edu
Radical Reactions and Their Synthetic Utility
Radical reactions offer alternative pathways for the functionalization of aromatic compounds. For this compound, the bromine atoms can serve as points for radical generation or substitution. Homolytic cleavage of the carbon-bromine bond, typically initiated by heat, light, or a radical initiator, can generate an aryl radical.
These highly reactive aryl radicals can then participate in various synthetic transformations. For instance, in radical aromatic substitution reactions, a radical species can add to an aromatic ring, followed by the loss of a hydrogen atom to yield a substituted product. researchgate.net Furthermore, radical-mediated processes can be used to introduce a variety of functional groups. While less common than palladium-catalyzed methods for this substrate, radical reactions provide a complementary approach for C-C or C-heteroatom bond formation, particularly in cases where ionic pathways are problematic. The generation of radicals can be achieved through various methods, including the use of peroxides or redox reactions. researchgate.net
Role of 1,3 Dibromo 5 Trifluoromethyl Benzene As a Versatile Building Block in Complex Molecular Synthesis
A Precursor in the Synthesis of Pharmaceutical Intermediates
The strategic placement of reactive bromine atoms and the influential trifluoromethyl group makes 1,3-Dibromo-5-(trifluoromethyl)benzene a sought-after precursor in the synthesis of pharmaceutical intermediates. Its utility lies in its ability to be readily transformed into more complex molecular frameworks that are central to the development of new therapeutic agents.
Crafting Pharmacologically Active Scaffolds
The synthesis of novel pharmaceutical drugs often relies on the construction of core molecular scaffolds that can be further functionalized to optimize biological activity. This compound serves as a foundational element in building such scaffolds. The two bromine atoms provide orthogonal handles for sequential and selective chemical transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions are instrumental in introducing a variety of substituents and building complex, three-dimensional structures with potential therapeutic value.
For instance, the dibromo functionality allows for the stepwise introduction of different aryl, heteroaryl, or alkyl groups, leading to the creation of diverse libraries of compounds for high-throughput screening. This approach is crucial in the early stages of drug discovery for identifying lead compounds with desired pharmacological profiles.
The Impact of Fluorine and Halogenation on Bioactivity and Metabolic Stability
The presence of both fluorine (in the trifluoromethyl group) and bromine atoms in this compound is a key determinant of its value in medicinal chemistry. The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and physicochemical properties.
The trifluoromethyl group, in particular, is known to significantly improve the metabolic stability of a drug molecule. By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, the trifluoromethyl group can increase the half-life of a drug in the body, leading to improved efficacy and potentially reduced dosing frequency. Furthermore, its high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect the drug's solubility, membrane permeability, and binding affinity to its biological target.
Table 1: Influence of Fluorine and Halogenation on Drug Properties
| Feature | Effect on Bioactivity and Metabolic Stability |
|---|---|
| Trifluoromethyl Group | - Increases metabolic stability by blocking oxidative metabolism. - Enhances binding affinity through electronic effects. - Improves lipophilicity and membrane permeability. |
An Intermediate in the Production of Agrochemicals and Specialty Chemicals
Beyond the pharmaceutical realm, this compound is a valuable intermediate in the synthesis of modern agrochemicals and other specialty chemicals. The same chemical principles that make it useful in drug discovery are applicable to the design of new pesticides, herbicides, and fungicides.
In the agrochemical industry, the trifluoromethyl group is a common feature in many active ingredients, contributing to their potency and stability in the environment. The dibromo substitution pattern on the benzene (B151609) ring allows for the synthesis of a wide range of derivatives with tailored activities against specific pests or weeds. For example, it can be a precursor to compounds with insecticidal, herbicidal, or fungicidal properties, where the specific arrangement of substituents is crucial for their biological effect.
Applications in the Field of Advanced Materials Science
The unique electronic and structural properties of this compound also make it a valuable component in the development of advanced materials, particularly in the fields of polymer chemistry and optoelectronics.
A Monomer and Building Block for Polymer Synthesis
The two bromine atoms on the benzene ring position this compound as a difunctional monomer suitable for various polymerization reactions. Through cross-coupling reactions such as Suzuki or Stille coupling, it can be polymerized with other monomers to create conjugated polymers. These polymers often possess interesting electronic and photophysical properties, making them suitable for a range of applications.
The incorporation of the trifluoromethyl group into the polymer backbone can significantly influence the material's properties. It can enhance solubility in organic solvents, improve thermal stability, and modify the electronic characteristics of the resulting polymer. These features are highly desirable for creating processable and durable materials for electronic devices.
The Design and Synthesis of Optoelectronic Materials, including OLEDs
A particularly promising application of materials derived from this compound is in the field of organic light-emitting diodes (OLEDs). The core structure can be elaborated to form host materials for the emissive layer in OLED devices.
For instance, the dibromo compound can be used as a starting material to synthesize more complex structures, such as 1,3,5-triazine (B166579) derivatives. These triazine-based materials are known for their excellent electron-transporting properties, which are crucial for efficient OLED performance. By functionalizing the triazine core with moieties derived from this compound, it is possible to fine-tune the electronic properties and energy levels of the host material to optimize charge injection and transport, leading to brighter and more efficient OLEDs. The trifluoromethyl group can also contribute to a high triplet energy, which is essential for hosting phosphorescent emitters.
Synthesis of Other Fluorinated Derivatives and Functional Analogs
The presence of two reactive bromine atoms, which can be selectively addressed in cross-coupling reactions, and the strongly electron-withdrawing trifluoromethyl group, which influences the reactivity and properties of the resulting molecules, positions this compound as a key intermediate in the synthesis of a diverse array of fluorinated compounds. Its application in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allows for the introduction of a wide variety of substituents, leading to the formation of complex biaryls, arylamines, and alkynyl derivatives.
Detailed research has demonstrated the utility of this compound in building complex molecular frameworks. For instance, in the synthesis of novel biaryl compounds, this compound can be reacted sequentially with different boronic acids in Suzuki-Miyaura coupling reactions. This stepwise approach allows for the controlled formation of unsymmetrical biaryls, which are valuable scaffolds in medicinal chemistry and materials science. The differential reactivity of the two bromine atoms can often be exploited by carefully controlling reaction conditions such as temperature, catalyst, and ligand.
Similarly, the Buchwald-Hartwig amination provides a powerful tool for the synthesis of substituted anilines and diarylamines from this compound. This reaction is pivotal in the preparation of compounds with applications in pharmaceuticals and organic electronics. The ability to introduce two different amine functionalities in a stepwise manner further underscores the versatility of this starting material.
The Sonogashira coupling, on the other hand, enables the introduction of alkyne moieties, leading to the formation of substituted phenylacetylenes. These products can serve as precursors for more complex structures, including conjugated polymers and macrocycles, which are of interest in materials science and nanotechnology.
The following tables summarize representative examples of the synthesis of fluorinated derivatives and functional analogs starting from this compound, showcasing the breadth of molecular complexity that can be achieved.
Table 1: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
| Product | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 3-Bromo-5-(trifluoromethyl)-1,1'-biphenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 85 |
| 3-Bromo-4'-(methoxy)-5-(trifluoromethyl)-1,1'-biphenyl | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
| 3,5-Diphenyl-1-(trifluoromethyl)benzene | Phenylboronic acid (2.2 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 |
Table 2: Synthesis of Arylamine Derivatives via Buchwald-Hartwig Amination
| Product | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 3-Bromo-N-phenyl-5-(trifluoromethyl)aniline | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 88 |
| N-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine | Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 95 |
| N¹,N³-Diphenyl-5-(trifluoromethyl)benzene-1,3-diamine | Aniline (2.5 equiv.) | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 75 |
Table 3: Synthesis of Alkynyl Derivatives via Sonogashira Coupling
| Product | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| 1-Bromo-3-(phenylethynyl)-5-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |
| 1-Bromo-3-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)benzene | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 94 |
| 1,3-Bis(phenylethynyl)-5-(trifluoromethyl)benzene | Phenylacetylene (2.2 equiv.) | Pd(PPh₃)₂Cl₂ | CuI | TEA | DMF | 82 |
Advanced Analytical and Spectroscopic Characterization Methodologies for 1,3 Dibromo 5 Trifluoromethyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,3-Dibromo-5-(trifluoromethyl)benzene, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The three aromatic protons are chemically distinct. The proton at position 2 (H-2) is situated between two bromine atoms, while the protons at positions 4 and 6 (H-4 and H-6) are adjacent to both a bromine atom and the trifluoromethyl group. This difference in the chemical environment would lead to distinct signals. The electron-withdrawing nature of the bromine and trifluoromethyl substituents would cause the proton signals to appear in the downfield region of the spectrum, typical for aromatic protons.
¹³C NMR: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The spectrum would show distinct signals for the carbon atoms bonded to bromine (C-1, C-3), the carbon attached to the trifluoromethyl group (C-5), the protonated carbons (C-2, C-4, C-6), and the carbon of the trifluoromethyl group itself. The carbons attached to the electronegative bromine and trifluoromethyl groups are expected to be shifted downfield. The CF₃ carbon signal would likely appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides confirmation of the trifluoromethyl group's presence. For comparison, the ¹⁹F NMR chemical shift for trifluorotoluene (C₆H₅CF₃) is approximately -63 ppm relative to CFCl₃. colorado.edu
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H | 7.5 - 8.0 | Multiplets | Signals for H-2, H-4, and H-6 in the aromatic region. |
| ¹³C | 110 - 140 | Multiple signals | Signals for aromatic carbons, including those bonded to Br and CF₃. |
| ¹³C (CF₃) | ~123 | Quartet | Due to coupling with three fluorine atoms. |
| ¹⁹F | -60 to -65 | Singlet | Characteristic shift for a CF₃ group on a benzene (B151609) ring. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and study the fragmentation patterns of molecules. For this compound (C₇H₃Br₂F₃), the molecular weight is 303.90 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature of this spectrum would be the isotopic pattern of the molecular ion, which arises from the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.
The fragmentation of this compound under mass spectrometry would likely involve the loss of bromine atoms and the trifluoromethyl group. Common fragmentation pathways for aromatic compounds include the loss of substituents from the aromatic ring. libretexts.org
Table 2: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Notes |
| 302/304/306 | [M]⁺, Molecular ion | Characteristic 1:2:1 isotopic pattern due to two Br atoms. |
| 223/225 | [M-Br]⁺ | Loss of one bromine atom. |
| 235 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |
| 144 | [M-2Br]⁺ | Loss of both bromine atoms. |
| 75 | [C₆H₃]⁺ | Phenyl fragment after loss of all substituents. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. The C-Br stretching vibrations are found in the lower frequency region, usually below 1000 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the range of 1100-1350 cm⁻¹. The aromatic C=C stretching vibrations typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which can be observed in the 650-900 cm⁻¹ range and are often diagnostic of the substitution pattern. For instance, the IR spectrum for the related compound 2,5-Dibromobenzotrifluoride shows distinct peaks in these characteristic regions. nist.gov
Table 3: Characteristic IR Absorption Ranges for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch (CF₃) | 1100 - 1350 | Strong |
| C-H Out-of-Plane Bend | 650 - 900 | Strong |
| C-Br Stretch | 500 - 700 | Medium to Strong |
X-ray Crystallography for Solid-State Molecular Architecture
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. GC separates compounds based on their boiling points and interactions with the stationary phase of the column. A nonpolar or moderately polar capillary column would likely be used for the analysis. The purity of the compound can be determined by the relative area of its peak in the chromatogram. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, as it provides both separation and structural identification of the components in a sample. nih.gov
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography is another valuable technique for the analysis and purification of this compound. A reversed-phase HPLC method, using a C18 or similar nonpolar stationary phase with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be appropriate. sielc.com The compound's retention time would be characteristic under specific conditions of column, mobile phase composition, flow rate, and temperature. Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light.
Table 4: Typical Chromatographic Conditions for Analysis of Similar Aromatic Compounds
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection |
| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water mixture | UV-Vis Absorbance |
Computational Chemistry and Theoretical Studies of 1,3 Dibromo 5 Trifluoromethyl Benzene
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1,3-dibromo-5-(trifluoromethyl)benzene. Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net
The electronic structure is significantly influenced by the substituents. The two bromine atoms and the trifluoromethyl group are strong electron-withdrawing groups, which lowers the energy of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For substituted benzenes, this gap is typically in the range of 5-7 eV.
Global reactivity descriptors can be derived from the HOMO and LUMO energies. These descriptors quantify the molecule's reactivity and include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters help predict how the molecule will interact with other chemical species. For instance, a high electrophilicity index indicates a strong capacity to accept electrons. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and intramolecular interactions. researchgate.netnih.gov
| Parameter | Calculated Value (Illustrative) | Description |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicator of chemical reactivity and stability |
| Chemical Potential (μ) | -4.35 eV | Escaping tendency of an electron from an equilibrium system |
| Global Hardness (η) | 3.15 eV | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 2.99 eV | Propensity of a species to accept electrons |
Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its conformational flexibility and potential reaction pathways. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface of the molecule.
For this compound, a key area of conformational analysis is the rotation of the trifluoromethyl (-CF3) group around the C-C bond. rsc.org While the benzene (B151609) ring is rigid, the -CF3 group can rotate. MD simulations can determine the energy barriers associated with this rotation, revealing the most stable conformations and the dynamics of interconversion between them. These simulations are typically performed by placing the molecule in a solvent box (e.g., water or an organic solvent) to mimic realistic conditions, using force fields like OPLS or AMBER. nih.gov
MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can also be used to explore reaction pathways. For example, the trajectory of a nucleophilic aromatic substitution reaction at one of the C-Br positions could be simulated. This would involve modeling the approach of the nucleophile, the formation of an intermediate complex (such as a Meisenheimer complex), and the departure of the bromide leaving group. These simulations provide a dynamic picture of the reaction, including the energy profiles and transition states involved. mdpi.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure.
DFT calculations can predict the vibrational frequencies of this compound. researchgate.net The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C-C ring stretching, C-Br stretching, and C-F stretching of the trifluoromethyl group. Theoretical IR and Raman spectra can be generated from these calculations. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods, leading to better agreement with experimental spectra. researchgate.net
Similarly, NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are compared against a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) to obtain values that can be directly compared to experimental results. chemicalbook.comspectrabase.com The good coherence between calculated and observed spectra validates the computed molecular geometry and electronic structure. nih.gov
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Illustrative) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| C-H Aromatic Stretch | 3100 | 3000-3100 |
| C=C Aromatic Ring Stretch | 1580 | 1400-1600 |
| C-F Stretch (CF₃) | 1150 | 1100-1200 |
| C-Br Stretch | 680 | 500-700 |
Structure-Reactivity Relationship (SRR) Modeling for Brominated and Trifluoromethylated Arenes
Structure-Reactivity Relationship (SRR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or computational properties of a series of molecules with their chemical reactivity. For the class of brominated and trifluoromethylated arenes, these models are crucial for predicting reactivity in various reactions, such as cross-coupling, nucleophilic substitution, and C-H functionalization. nih.govnih.gov
Computational descriptors derived from quantum chemical calculations serve as the basis for these models. Key descriptors include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, partial atomic charges, and the molecular electrostatic potential (MEP) map. The MEP can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic or nucleophilic attack. nih.gov
Steric Descriptors: Molecular volume, surface area, and specific parameters that describe the bulkiness of the substituents.
For brominated and trifluoromethylated arenes, SRR models can predict how variations in the substitution pattern affect reaction rates and regioselectivity. For instance, the electron-withdrawing nature of the bromine and trifluoromethyl groups makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. The LUMO energy and the positive electrostatic potential on the ring carbons can be correlated with the rate of such reactions. organic-chemistry.org These models are invaluable in synthetic chemistry for designing new molecules and optimizing reaction conditions without the need for extensive trial-and-error experimentation.
Future Perspectives and Emerging Research Avenues for 1,3 Dibromo 5 Trifluoromethyl Benzene
Development of More Efficient and Sustainable Synthetic Protocols
The traditional synthesis of halogenated and fluorinated aromatic compounds often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research is focused on developing more sustainable and efficient "green chemistry" approaches. semanticscholar.orgresearchgate.net This involves the exploration of synthetic routes with higher atom economy, the use of less hazardous solvents and reagents, and the reduction of energy consumption.
Key areas of development include:
Catalytic Direct Bromination: Investigating selective, dual bromination of 1-(trifluoromethyl)benzene using more environmentally benign catalysts and brominating agents to reduce waste streams.
Improved Halogen Exchange Chemistry: While halogen exchange (Halex) is an established method, future protocols aim to use more sustainable fluoride (B91410) sources and milder reaction conditions, moving away from high-purity, and often expensive, starting materials. semanticscholar.org
One-Pot Syntheses: Designing tandem reactions where multiple synthetic steps are carried out in a single reaction vessel, which can significantly reduce the need for intermediate purification steps, thus saving time, resources, and reducing solvent use.
| Synthesis Strategy | Traditional Approach | Future Sustainable Goal |
| Bromination | Use of excess Br2, strong Lewis acids | Catalytic systems, safer bromine sources |
| Fluorination Source | Harsh reagents, anhydrous conditions | Greener fluorinating agents, aqueous conditions |
| Process | Multi-step batch processing with isolation | Continuous flow, one-pot reactions |
Exploration of Novel Reaction Pathways and Catalytic Systems
The two bromine atoms on the benzene (B151609) ring serve as versatile handles for a variety of cross-coupling reactions. Advances in catalysis are continuously expanding the toolkit available to chemists for modifying this scaffold.
Advanced Cross-Coupling Reactions: Research is moving beyond standard Suzuki and Stille couplings to include a wider array of coupling partners and more efficient catalyst systems. nih.govmdpi.com This includes the development of ligands that allow for lower catalyst loadings and reactions under milder conditions. researchgate.net Nickel-catalyzed reactions are also emerging as a powerful alternative for transformations that are challenging with palladium catalysts. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.govsnnu.edu.cn This opens up new avenues for the functionalization of the C-Br bonds in 1,3-Dibromo-5-(trifluoromethyl)benzene, allowing for the introduction of alkyl groups and other functionalities that are difficult to install using traditional methods. rsc.org Photocatalysis can also enable novel C-H functionalization reactions on the aromatic ring or on substituents attached to it. rsc.orgliverpool.ac.uk
C-F Bond Functionalization: While typically inert, the C-F bonds of the trifluoromethyl group can be activated under specific conditions. rsc.org Future research may explore the selective defluorination or functionalization of the CF3 group to create novel, partially fluorinated building blocks.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis and functionalization of compounds like this compound. rsc.orgresearchgate.net
The benefits of flow chemistry include:
Enhanced Safety: Halogenation reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risks of runaway reactions. researchgate.net Hazardous reagents can be generated and consumed in situ, minimizing their accumulation. nih.gov
Improved Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields, better selectivity, and improved batch-to-batch consistency. bohrium.com
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than transitioning from a lab-scale flask to a large industrial reactor. atomfair.com
The combination of flow chemistry with automated systems, sometimes referred to as "synthesis robots," enables the rapid optimization of reaction conditions and the on-demand synthesis of libraries of derivatives for drug discovery and materials science research. innovationnewsnetwork.comnus.edu.sgresearchgate.net These platforms can accelerate the discovery of new molecules with desired properties. bohrium.com
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Risk of thermal runaway, accumulation of hazardous materials | Superior heat transfer, in-situ generation of reagents |
| Control | Limited control over mixing and temperature gradients | Precise control of stoichiometry, residence time, temperature |
| Scalability | Challenging, requires re-optimization | Straightforward by extending run time |
| Automation | Difficult to fully automate | Readily integrated with automated pumps and control software |
Expansion of Applications in Emerging Interdisciplinary Fields
The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive starting material for compounds in several advanced fields. mdpi.com
Organic Electronics: The strong electron-withdrawing nature of the CF3 group can be used to tune the electronic properties of organic semiconductors. Derivatives of this compound could be explored for use in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). The trifluoromethyl group can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for charge transport in these materials. nih.gov
Advanced Polymers: Incorporation of trifluoromethyl groups into polymers can enhance thermal stability, chemical resistance, and modify optical properties. As a di-functional monomer after conversion of the bromine atoms, this compound could be used to create novel fluorinated polymers with specialized applications in aerospace, electronics, and coatings.
Medicinal Chemistry and Agrochemicals: The trifluoromethyl group is a well-established bioisostere that can improve metabolic stability, binding affinity, and membrane permeability of drug candidates. mdpi.comwikipedia.org Future research will involve using this compound as a scaffold to build complex molecules for screening against new biological targets, leveraging modern synthetic methods to create diverse chemical libraries.
Addressing Challenges in Selective Functionalization and Scale-Up
Despite its potential, working with this compound presents several challenges that are active areas of research.
Selective Functionalization: Differentiating between the two chemically equivalent bromine atoms to achieve mono-functionalization is a significant challenge. Future research will focus on developing catalytic systems that can distinguish between the two positions, possibly through kinetic resolution or by exploiting subtle electronic differences after an initial reaction. Strategies for regioselective functionalization are crucial for efficiently building complex molecules without resorting to lengthy protection-deprotection sequences. nih.gov
Scale-Up and Supply Chain: The industrial-scale synthesis of many organofluorine compounds faces challenges related to the supply of raw materials, such as the sourcing of fluorine from calcium fluoride. acs.orgresearchgate.net Developing cost-effective and sustainable manufacturing processes is essential for the broader application of this compound and its derivatives. cas.cn Overcoming poor site-selectivities and the reliance on expensive noble metal catalysts are key hurdles for large-scale production in the pharmaceutical industry. researchgate.net
Q & A
Q. What are the standard synthetic routes for 1,3-dibromo-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
The synthesis typically involves bromination of 5-(trifluoromethyl)benzene derivatives. A common method uses N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) to achieve regioselective bromination at the 1,3-positions. Alternative routes include halogen exchange reactions using CuBr₂ in polar solvents like DMF .
- Key factors : Excess brominating agents and prolonged reaction times increase di-substitution but risk over-bromination. Lower temperatures (0–5°C) favor mono-substitution, while higher temperatures (20–25°C) drive di-substitution.
- Yield optimization : Reported yields range from 48% to 75%, depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How do the electron-withdrawing properties of the trifluoromethyl group influence reactivity in electrophilic substitution?
The -CF₃ group is a strong meta-directing, deactivating substituent due to its inductive (-I) effect. In nitration or sulfonation reactions, this directs incoming electrophiles to the meta position relative to itself. For example, nitration rates for trifluoromethylbenzene derivatives are ~40,000× slower than benzene, highlighting reduced aromatic ring activation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : The -CF₃ group exhibits a distinct singlet near δ -60 ppm, confirming its presence and electronic environment.
- ¹H NMR : Aromatic protons appear as a singlet (for symmetric substitution) or multiplets, with coupling constants indicating substituent positions.
- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 293 (C₇H₃Br₂F₃⁺) with isotopic patterns matching Br² (1:1 ratio for two Br atoms) .
Advanced Research Questions
Q. How can contradictions in regioselectivity data for cross-coupling reactions involving this compound be resolved?
Discrepancies in Suzuki-Miyaura coupling outcomes (e.g., preferential coupling at Br-1 vs. Br-3) may arise from steric hindrance or electronic effects. Computational DFT studies suggest that Br-1 (adjacent to -CF₃) has slightly higher electrophilicity due to the -CF₃ group’s polarization of the ring. Experimental validation using X-ray crystallography of intermediates can clarify substituent positioning .
Q. What strategies mitigate competing side reactions (e.g., debromination) during functionalization?
- Catalyst selection : Pd(PPh₃)₄ minimizes debromination compared to Pd(OAc)₂, as weaker π-backbonding reduces oxidative addition of C-Br bonds.
- Solvent effects : Non-polar solvents (toluene) suppress ionic byproducts, while additives like tetrabutylammonium bromide (TBAB) stabilize reactive intermediates .
Q. How does this compound serve as a precursor for synthesizing trifluoromethylated polyaromatic hydrocarbons (PAHs)?
this compound is a key building block for π-extended fluorophores . For example:
- Stepwise coupling : Sequential Suzuki reactions with boronic acids yield biaryl systems.
- Cyclization : Intramolecular Heck reactions form fused rings, with -CF₃ enhancing electron deficiency for optoelectronic applications .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Hazards : Skin/eye irritant (GHS05); may release toxic fumes (HBr, HF) under decomposition.
- Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and emergency eyewash stations. Neutralize spills with sodium bicarbonate .
Q. How can computational modeling predict substituent effects on reaction pathways?
DFT calculations (e.g., Gaussian 16) using B3LYP/6-31G(d) basis sets model charge distribution and frontier molecular orbitals (FMOs). For instance, the LUMO of this compound localizes at Br atoms, aligning with observed nucleophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
